molecular formula C9H20N2 B12434410 (3,3,5-Trimethylcyclohexyl)hydrazine CAS No. 1016531-42-2

(3,3,5-Trimethylcyclohexyl)hydrazine

Cat. No.: B12434410
CAS No.: 1016531-42-2
M. Wt: 156.27 g/mol
InChI Key: CKCODEIAOBBGHJ-UHFFFAOYSA-N
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Description

(3,3,5-Trimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C9H20N2 It is a derivative of cyclohexane, where the hydrazine group is attached to a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,5-Trimethylcyclohexyl)hydrazine typically involves the reaction of 3,3,5-trimethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

3,3,5-Trimethylcyclohexanone+Hydrazine HydrateThis compound+Water\text{3,3,5-Trimethylcyclohexanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 3,3,5-Trimethylcyclohexanone+Hydrazine Hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,3,5-Trimethylcyclohexyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines.

Scientific Research Applications

(3,3,5-Trimethylcyclohexyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,3,5-Trimethylcyclohexyl)hydrazine exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a hydrazine group.

    Homosalate: A derivative used in sunscreens, with a similar cyclohexane structure but different functional groups.

Properties

CAS No.

1016531-42-2

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl)hydrazine

InChI

InChI=1S/C9H20N2/c1-7-4-8(11-10)6-9(2,3)5-7/h7-8,11H,4-6,10H2,1-3H3

InChI Key

CKCODEIAOBBGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NN

Origin of Product

United States

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